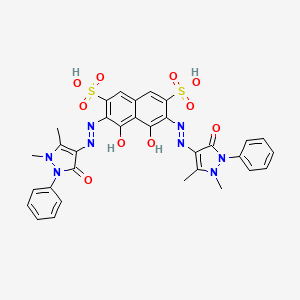

Antipyrylazo III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14918-39-9 |

|---|---|

Molecular Formula |

C32H26N8Na2O10S2 |

Molecular Weight |

792.7 g/mol |

IUPAC Name |

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

InChI Key |

JJNMVMQGDVWCSQ-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antipyrylazo III

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Metallochromic Indicator for Divalent Cations

Antipyrylazo III is a metallochromic indicator, a class of chemical compounds that undergo a distinct and measurable change in their optical properties, specifically their color and absorbance spectrum, upon binding to metal ions. This property makes it an invaluable tool for the quantitative determination of divalent cations, most notably calcium (Ca²⁺), and to a lesser extent, magnesium (Mg²⁺), in biological and chemical systems.

The fundamental mechanism of action of this compound lies in the formation of a coordination complex with Ca²⁺ ions. In its unbound, or free state, the dye has a characteristic absorbance spectrum. Upon the introduction of Ca²⁺, the ion coordinates with the dye molecule, leading to a conformational change in the chromophore. This alteration in the electronic structure of the molecule results in a shift of its maximum absorbance to a longer wavelength (a bathochromic shift). The magnitude of this absorbance change is directly proportional to the concentration of the Ca²⁺-dye complex, which, under specific conditions, allows for the precise calculation of the free Ca²⁺ concentration in a sample.

Kinetic studies have revealed that the binding of Ca²⁺ to this compound is a rapid process, with a relaxation rate of less than 1 millisecond.[1] This fast binding kinetic is a significant advantage for monitoring rapid changes in intracellular calcium concentrations, such as those occurring during muscle contraction or neuronal signaling.

The stoichiometry of the Ca²⁺-Antipyrylazo III complex has been a subject of detailed investigation. While a simple 1:1 complex can form, evidence strongly suggests the formation of a 1:2 (Ca²⁺:dye) complex, particularly at physiological pH and in the study of cytoplasmic calcium transients.[2][3] The formation of other complexes, such as 2:2, has also been considered.[2][3] In contrast, when binding to Mg²⁺, this compound predominantly forms a 1:1 complex.

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of this compound as a calcium indicator. It is important to note that the exact values can vary depending on the experimental conditions, such as pH, ionic strength, and the presence of other substances.

| Parameter | Value | Ion | Conditions | Reference |

| Stoichiometry | 1:2 (predominantly) | Ca²⁺ | pH 6.9 | [2][3] |

| 1:1 | Mg²⁺ | |||

| Dissociation Constant (Kd) | 3.16 mM (apparent, in myoplasm) | Mg²⁺ | pH 7.35 | |

| 1.86 mM (apparent, in K⁺ solution) | Mg²⁺ | pH 7.35 | ||

| Absorption Maximum (λmax) - Free Dye | ~550 nm | - | [4] | |

| Absorption Maximum (λmax) - Bound Dye | ~650 - 720 nm | Ca²⁺ | Neutral pH | |

| Molar Extinction Coefficient (ε) of Ca²⁺ Complex | Not definitively reported in the provided search results. | Ca²⁺ |

Experimental Protocols

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a desired amount of this compound powder.

-

Dissolving: Dissolve the powder in a high-purity, divalent cation-free solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing a concentrated stock solution. Alternatively, for direct use in aqueous buffers, dissolve in the experimental buffer.

-

Storage: Store the stock solution in a dark, airtight container at a low temperature (e.g., -20°C) to prevent degradation.

Spectrophotometric Measurement of Calcium Concentration

This protocol outlines a general procedure for determining the total calcium concentration in a sample using this compound.

-

Reagent Preparation:

-

Buffer: Prepare a suitable buffer solution at the desired pH (e.g., 30 mM Na₂HPO₄ at pH 7.4).[1] Ensure all glassware is thoroughly cleaned to avoid calcium contamination.

-

This compound Working Solution: Dilute the this compound stock solution in the buffer to a final concentration appropriate for the expected calcium concentration range.

-

Calcium Standards: Prepare a series of calcium standards of known concentrations by diluting a certified calcium standard solution with the same buffer.

-

Blank: Use the buffer solution without any added calcium as the blank.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to the wavelength of maximum absorbance for the Ca²⁺-Antipyrylazo III complex (typically around 650 nm).

-

Zero the instrument using the blank solution.

-

-

Measurement:

-

To a series of cuvettes, add the this compound working solution.

-

Add a specific volume of each calcium standard to separate cuvettes.

-

Add the same volume of the unknown sample to another cuvette.

-

Mix the contents of each cuvette thoroughly.

-

Measure the absorbance of each standard and the unknown sample at the predetermined wavelength.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the calcium standards against their known concentrations.

-

Determine the concentration of calcium in the unknown sample by interpolating its absorbance value on the calibration curve.

-

Mandatory Visualizations

References

- 1. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Discovery and Enduring Utility of Antipyrylazo III: A Metallochromic Indicator for Divalent Cations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrylazo III is a highly sensitive metallochromic indicator that has found widespread application in the fields of biochemistry, physiology, and analytical chemistry. Its ability to form distinctly colored complexes with divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺), has made it an invaluable tool for the spectrophotometric determination of these ions in various biological and chemical systems. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound, presenting critical data in a structured format to aid researchers in its application.

Discovery and Historical Context

Initially synthesized from the coupling of diazotized 4-aminoantipyrine with chromotropic acid, this compound emerged as a superior indicator for the determination of alkaline earth metals due to its high molar absorptivity and the significant spectral shift that occurs upon metal binding.

Physicochemical Properties and Metal Ion Complexation

This compound is a complex organic molecule with the chemical name 2,7-bis(2-antipyrinylazo)chromotropic acid. Its utility as a metallochromic indicator stems from the conformational change it undergoes upon chelation with divalent cations. In its free form, the molecule has a specific absorption spectrum. When it binds to a metal ion, the resulting complex exhibits a different absorption maximum, allowing for the quantification of the metal ion concentration by measuring the change in absorbance at a specific wavelength.

The stoichiometry of the complex formed between this compound and divalent cations can vary. For instance, with calcium, it has been shown to form a Ca(this compound)₂ complex, while with magnesium, it primarily forms a 1:1 Mg(this compound) complex.[1] The kinetics of calcium binding to this compound are very rapid, with a relaxation rate of less than 1 millisecond, making it suitable for studying fast calcium transients in biological systems.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with various divalent cations. This information is essential for designing and interpreting experiments using this indicator.

| Property | Value | Conditions | Reference |

| Magnesium (Mg²⁺) Complex | |||

| Apparent Dissociation Constant (Kd) | 3.16 mM | In myoplasm, pH 7.35 | [3] |

| Apparent Dissociation Constant (Kd) | 1.86 mM | In K⁺ solutions, pH 7.35 | [3] |

| Stoichiometry (Mg²⁺:this compound) | 1:1 | In solution and myoplasm | [1][3] |

Table 1: Quantitative Data for this compound-Magnesium Complex

| Ion | Molar Absorptivity (ε) at λmax | Wavelength (λmax) | Stability Constant (log K) |

| Ca²⁺ | 4.40 x 10⁴ L·mol⁻¹·cm⁻¹ | 650 nm | Data not available |

| Sr²⁺ | 4.00 x 10⁴ L·mol⁻¹·cm⁻¹ | 650 nm | Data not available |

| Ba²⁺ | 3.65 x 10⁴ L·mol⁻¹·cm⁻¹ | 650 nm | Data not available |

Table 2: Spectrophotometric Properties and Stability Constants of this compound Complexes with Alkaline Earth Metals (Data for related compound Arsenazo III provided for reference) [4]

Experimental Protocols

Synthesis of 4-Aminoantipyrine (A Precursor)

A common precursor for the synthesis of this compound is 4-aminoantipyrine. A general method for its synthesis involves the nitrosation of antipyrine followed by reduction.

Materials:

-

Antipyrine

-

Sulfuric acid (50%)

-

Sodium nitrite solution

-

Ammonium bisulfite

-

Ammonium sulfite

-

Liquid ammonia

Procedure:

-

Prepare a solution of antipyrine in 50% sulfuric acid.

-

Simultaneously flow the antipyrine solution and a sodium nitrite solution into a nitrosation reactor, maintaining the temperature at 45-50°C with stirring.

-

The resulting nitroso antipyrine is then transferred to a reduction tank containing a solution of ammonium bisulfite and ammonium sulfite.

-

The pH is carefully controlled during the reduction process.

-

Following reduction, the mixture is hydrolyzed by heating.

-

The solution is then cooled and neutralized with liquid ammonia to precipitate the 4-aminoantipyrine product.

This is a generalized procedure based on available synthesis descriptions.[5][6] Researchers should consult detailed synthetic chemistry literature for precise quantities, reaction times, and safety precautions.

Spectrophotometric Determination of Calcium

This protocol outlines the general steps for determining the concentration of calcium in a sample using this compound.

Materials:

-

This compound solution of known concentration

-

Calcium standard solutions of known concentrations

-

Buffer solution (e.g., MOPS or PIPES, pH ~7.0)

-

Sample containing an unknown concentration of calcium

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Wavelength Selection: Determine the optimal wavelength for measurement. This is typically done by scanning the absorbance spectrum of the this compound-Ca²⁺ complex and selecting the wavelength of maximum absorbance, which is often around 600-650 nm. It is also important to measure the absorbance at an isosbestic point, where the absorbance of the free dye and the complex are equal, to correct for variations in dye concentration.

-

Calibration Curve: a. Prepare a series of solutions containing a fixed concentration of this compound and varying, known concentrations of Ca²⁺ in the chosen buffer. b. Measure the absorbance of each solution at the selected wavelength. c. Plot the absorbance as a function of Ca²⁺ concentration to generate a standard calibration curve.

-

Sample Measurement: a. Prepare the unknown sample by adding the same concentration of this compound and buffer as used for the calibration curve. b. Measure the absorbance of the sample at the same wavelength.

-

Concentration Determination: Use the absorbance of the unknown sample and the calibration curve to determine the concentration of Ca²⁺ in the sample.

Considerations:

-

The presence of other divalent cations that bind to this compound, such as Mg²⁺, can interfere with the measurement of Ca²⁺. The use of specific masking agents or mathematical correction methods may be necessary.

-

The presence of substances like ATP can affect the absorbance of the this compound-metal complex, requiring careful selection of measurement wavelengths (typically above 670 nm) to minimize interference.[7]

Visualizations

Logical Flow of this compound Synthesis

Caption: Generalized synthesis pathway of this compound.

Metal Ion Detection Workflow

References

- 1. Stoichiometry of the reactions of calcium with the metallochromic indicator dyes this compound and arsenazo III - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of Ca2+ binding to arsenazo III and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectrophotometric study of the reactions of arsenazo III with alkaline-earth metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]

- 6. alfa-chemical.com [alfa-chemical.com]

- 7. Improved resolution of the initial fast phase of heavy sarcoplasmic reticulum Ca2+ uptake by Ca2+:this compound dual-wavelength spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Principle of Ion Indication by Antipyrylazo III: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the core principles of Antipyrylazo III as a metallochromic indicator for calcium ions (Ca²⁺) is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the chemical mechanisms, experimental protocols, and quantitative data essential for the accurate application of this widely used spectrophotometric reagent.

Core Principle: A Spectrophotometric Shift upon Calcium Binding

This compound is a complex organic dye that exhibits a distinct color change upon binding with divalent cations, most notably calcium. This property forms the basis of its application as an indicator. In its free form, the dye has a specific absorption spectrum. When it forms a complex with Ca²⁺, there is a significant shift in its absorption maximum to a longer wavelength, a phenomenon known as a bathochromic shift. This change in absorbance is directly proportional to the concentration of Ca²⁺ in the sample, allowing for quantitative measurement using spectrophotometry.

The primary reaction involves the formation of a stable complex between this compound and calcium ions. While the precise stoichiometry can be influenced by experimental conditions, a 1:2 complex of Ca²⁺ to this compound is predominantly formed, particularly in the context of measuring cytoplasmic calcium concentrations.[1][2] This interaction is rapid, allowing for the detection of transient changes in calcium levels.

dot

Caption: Binding of a calcium ion with two molecules of this compound.

Quantitative Data and Spectrophotometric Properties

The accuracy of calcium measurement using this compound is contingent on understanding its spectrophotometric properties. Key parameters include the molar extinction coefficient (ε) of both the free dye and the Ca²⁺-dye complex, as well as the dissociation constant (Kd) of the complex. These values are crucial for converting absorbance measurements into calcium concentrations.

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) of Free this compound | Data not explicitly found in search results | pH 7.0 |

| Molar Extinction Coefficient (ε) of Ca²⁺-Antipyrylazo III Complex | Data not explicitly found in search results | pH 7.0 |

| Dissociation Constant (Kd) for Ca²⁺ | Varies with conditions (e.g., pH, ionic strength) | pH ~7.0 |

| Optimal Wavelength (λmax) for Measurement | 600-650 nm (for complex) | Neutral pH |

| Isosbestic Point | ~590-600 nm | - |

Note: The precise values for molar extinction coefficients and Kd can vary depending on the specific buffer composition, ionic strength, and pH of the experimental solution. It is therefore highly recommended to perform a calibration for each specific experimental setup.

Detailed Experimental Protocol

This section provides a generalized protocol for the spectrophotometric determination of Ca²⁺ using this compound.

Reagent Preparation and Quality Control

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., MOPS or HEPES) at a concentration of 1-10 mM. The dye can be difficult to dissolve; sonication may be required. Store the stock solution protected from light at 4°C. Stability of the solution should be regularly checked by measuring its absorbance spectrum.

-

Calcium Standards: Prepare a series of calcium standards of known concentrations using a calcium salt (e.g., CaCl₂) dissolved in the same buffer as the this compound solution.

-

Buffer Solution: The choice of buffer is critical as pH can affect the Kd of the indicator. A pH between 6.8 and 7.4 is commonly used for biological applications.

-

Quality Control: Regularly check the absorbance of the this compound stock solution to ensure its integrity. A significant change in the spectrum may indicate degradation.

Assay Procedure

-

Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength for measurement, typically between 600 nm and 650 nm, where the Ca²⁺-Antipyrylazo III complex has its maximum absorbance.

-

Prepare the Reaction Mixture: In a cuvette, add the buffer solution and the this compound stock solution to achieve a final desired concentration (typically in the micromolar range).

-

Blank Measurement: Measure the absorbance of the reaction mixture without the sample. This will serve as the blank.

-

Sample Addition: Add a known volume of the sample containing an unknown calcium concentration to the cuvette. Mix thoroughly but gently to avoid introducing air bubbles.

-

Absorbance Measurement: Immediately after adding the sample, measure the absorbance at the selected wavelength. The color change is rapid, so consistent timing is important for kinetic measurements.

-

Calibration Curve: Repeat steps 2-5 with the series of calcium standards to generate a calibration curve of absorbance versus calcium concentration.

-

Calculation: Use the calibration curve to determine the calcium concentration in the unknown sample based on its absorbance reading.

dot

Caption: A typical experimental workflow for calcium measurement using this compound.

Considerations and Interferences

Several factors can influence the accuracy of calcium measurements with this compound:

-

pH: The affinity of this compound for Ca²⁺ is pH-dependent. Therefore, maintaining a stable and accurately known pH is crucial.

-

Interfering Ions: Other divalent cations, such as magnesium (Mg²⁺), can also bind to this compound, although with a lower affinity. In biological samples where Mg²⁺ is present at high concentrations, its interference must be considered and corrected for.

-

Ionic Strength: The ionic strength of the solution can affect the Kd of the indicator. It is important to maintain a consistent ionic strength across all samples and standards.

-

Presence of Proteins: In biological samples, proteins can bind to this compound, altering its spectral properties. It is advisable to perform calibrations in a medium that mimics the sample matrix as closely as possible.

-

ATP: Adenosine triphosphate (ATP) has been reported to interfere with the measurement, particularly in studies of sarcoplasmic reticulum Ca²⁺ transport.

Conclusion

This compound remains a valuable tool for the quantitative determination of calcium ions in a variety of research and development settings. Its principle of operation, based on a distinct spectrophotometric shift upon calcium binding, allows for sensitive and rapid measurements. However, for accurate and reproducible results, a thorough understanding of its chemical properties, meticulous experimental design, and careful control of potential interferences are paramount. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations.

References

Spectral Properties of Antipyrylazo III: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrylazo III is a metallochromic indicator dye widely utilized for the spectrophotometric determination of various divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Its ability to form colored complexes with these ions allows for their quantification in biological and chemical systems. This guide provides a comprehensive overview of the spectral properties of this compound, detailing its interactions with key metal ions and providing standardized protocols for its use.

Core Spectral Properties

This compound exhibits a distinct shift in its absorption spectrum upon chelation with metal ions. The free dye has an absorption maximum in the visible range, which undergoes a significant change in both wavelength and intensity in the presence of cations like Ca²⁺ and Mg²⁺. This differential absorbance forms the basis of its quantitative application.

Interaction with Calcium (Ca²⁺)

The binding of this compound to calcium is a complex equilibrium involving multiple stoichiometries. At a pH of 6.9, at least three distinct Ca²⁺:dye complexes have been identified: 1:1, 1:2, and potentially a 2:2 complex.[1][2] The 1:2 complex is of particular importance in the study of cytoplasmic calcium transients.[1] The peak amplitude of the Ca²⁺ signal measured with this compound is consistent with a 1:2 stoichiometry for the Ca²⁺:indicator complexation.[3]

Interaction with Magnesium (Mg²⁺)

In contrast to calcium, this compound typically forms a 1:1 complex with magnesium.[3] The apparent dissociation constant for the Mg²⁺-Antipyrylazo III complex has been determined to be 1.86 mM in potassium-based solutions at pH 7.35, though this can increase to 3.16 mM in a myoplasmic environment.[3]

Data Presentation: Spectral Characteristics

The following tables summarize the key spectral data for this compound and its complexes with calcium and magnesium.

Table 1: Spectral Properties of this compound and its Calcium Complexes

| Species | Stoichiometry (Ca²⁺:Dye) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions |

| Free this compound | - | ~540 | Data not available in abstract | pH 6.9 |

| Ca-Antipyrylazo III | 1:1 | Data not available in abstract | Data not available in abstract | pH 6.9 |

| Ca(this compound)₂ | 1:2 | ~640 | ~3.0 x 10⁴ | pH 6.9 |

| Ca₂(this compound)₂ | 2:2 | Data not available in abstract | Data not available in abstract | pH 6.9 (postulated) |

Table 2: Spectral Properties of this compound-Magnesium Complex

| Species | Stoichiometry (Mg²⁺:Dye) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Conditions |

| Mg-Antipyrylazo III | 1:1 | Data not available in abstract | Data not available in abstract | pH 7.35 |

Experimental Protocols

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh a desired amount of this compound powder using an analytical balance.

-

Dissolution: Dissolve the powder in a suitable solvent, such as deionized water or a specific buffer (e.g., MOPS or PIPES buffer). Gentle heating or sonication may be required to aid dissolution.

-

Volume Adjustment: Quantitatively transfer the dissolved dye to a volumetric flask and dilute to the final volume with the chosen solvent to achieve the desired stock concentration (e.g., 1 mM).

-

Storage: Store the stock solution in a dark, refrigerated container to prevent photodegradation.

Spectrophotometric Determination of Calcium

This protocol is based on the principles of differential spectrophotometry.

-

Reagent Preparation:

-

Buffer Solution: Prepare a buffer solution appropriate for the experimental conditions (e.g., 100 mM KCl, 10 mM MOPS, pH 7.0).

-

This compound Working Solution: Dilute the stock solution of this compound in the buffer to the desired final concentration (e.g., 100 µM).

-

Calcium Standards: Prepare a series of calcium standard solutions of known concentrations using the same buffer.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to measure absorbance in the visible range (e.g., 400-800 nm).

-

Use a matched pair of cuvettes for the reference and sample.

-

-

Measurement Procedure:

-

Blanking: Fill both the reference and sample cuvettes with the this compound working solution. Zero the spectrophotometer to establish a baseline.

-

Sample/Standard Addition: Add a known volume of the calcium standard or the unknown sample to the sample cuvette. Add an equal volume of buffer to the reference cuvette to account for any dilution effects.

-

Mixing and Equilibration: Mix the contents of the sample cuvette thoroughly and allow sufficient time for the binding reaction to reach equilibrium.

-

Absorbance Measurement: Record the differential absorbance spectrum. The change in absorbance at specific wavelengths (e.g., the isosbestic point and the λmax of the complex) is proportional to the concentration of the Ca²⁺-dye complex.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the change in absorbance versus the concentration of the calcium standards.

-

Determine the calcium concentration in the unknown sample by interpolating its absorbance value on the calibration curve.

-

Mandatory Visualization

Caption: Experimental workflow for the spectrophotometric determination of calcium using this compound.

Caption: Role of this compound in monitoring intracellular Ca²⁺ signaling via the PLC/IP₃ pathway.

References

- 1. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro calibration of the equilibrium reactions of the metallochromic indicator dye this compound with calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microspectrophotometric study on the physicochemical properties of this compound injected into rat myoballs for measuring free magnesium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

Antipyrylazo III for Rare Earth Element Detection: A Critical Evaluation and Technical Guide to the Preferred Alternative, Arsenazo III

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While Antipyrylazo III is a known metallochromic indicator, a comprehensive review of the scientific literature reveals a significant lack of established methods and quantitative data for its application in the detection of rare earth elements (REEs). The available research predominantly focuses on its use for the determination of calcium and magnesium ions, particularly within biological systems. In contrast, the closely related compound, Arsenazo III , is a well-established and extensively documented spectrophotometric reagent for the sensitive and selective determination of REEs. This guide, therefore, provides a critical evaluation of this compound's suitability for REE analysis and presents an in-depth technical guide on the use of Arsenazo III as the scientifically recognized and preferred alternative.

This compound for REE Detection: A Scarcity of Evidence

Extensive searches of chemical and analytical science databases yield minimal to no specific protocols, quantitative data (e.g., molar absorptivity of REE complexes, optimal pH, and wavelength of maximum absorbance), or interference studies regarding the use of this compound for the analysis of lanthanides, scandium, or yttrium. The focus of its application remains squarely on divalent cations. This lack of data prevents the development of a reliable and validated analytical method for REE detection using this reagent.

Arsenazo III: The Industry Standard for Spectrophotometric REE Analysis

Arsenazo III has emerged as the reagent of choice for the spectrophotometric determination of REEs due to its high sensitivity, ability to form stable complexes with trivalent lanthanide ions in acidic solutions, and the significant bathochromic shift observed upon complexation, which minimizes background interference.[1][2] It is particularly suitable for the determination of the sum of REEs.[3]

Principle of Detection

Arsenazo III forms colored complexes with a variety of divalent and trivalent ions under acidic conditions.[1] The reaction with rare earth elements results in the formation of a stable complex, leading to a distinct color change that can be quantified using spectrophotometry. The general reaction can be represented as:

Caption: Reaction of a Rare Earth Element ion with Arsenazo III to form a colored complex.

The absorbance of the resulting solution is directly proportional to the concentration of the rare earth elements.

Quantitative Data

The following table summarizes key quantitative parameters for the analysis of REEs using Arsenazo III, compiled from various studies.

| Parameter | Value | Reference(s) |

| Wavelength of Max. Absorbance (λmax) | ~650 - 660 nm | [3] |

| Optimal pH Range | 2.7 - 3.0 | [1] |

| Molar Absorptivity (ε) | Varies by REE, generally high | |

| Detection Limit | As low as 0.01 µg/mL | [1] |

| Stoichiometry (REE:Arsenazo III) | Typically 1:1 | [1] |

Factors Affecting Analysis

Several factors can influence the accuracy and sensitivity of REE detection using Arsenazo III. The logical relationship between these factors is outlined below.

Caption: Key factors influencing the accuracy of REE analysis with Arsenazo III.

Experimental Protocols

The following are generalized experimental protocols for the spectrophotometric determination of REEs using Arsenazo III. It is crucial to optimize these protocols for specific sample matrices and instrumentation.

Preparation of Reagents

-

Arsenazo III Stock Solution (e.g., 1 mM): Dissolve the appropriate amount of Arsenazo III powder in deionized water. Store in a dark bottle and refrigerate.

-

Buffer Solution (pH ~2.8): A citrate-phosphate buffer is commonly used.[1] Prepare by mixing appropriate volumes of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate.[1]

-

Standard REE Solutions: Prepare stock solutions of individual or mixed REEs from high-purity salts or oxides dissolved in a minimal amount of acid and diluted with deionized water.

General Spectrophotometric Procedure

The following workflow outlines the general steps for REE analysis.

Caption: General experimental workflow for REE determination using Arsenazo III.

-

Sample Preparation: Accurately weigh or pipette the sample into a suitable volumetric flask. If the sample is solid, an appropriate acid digestion method should be employed.

-

pH Adjustment: Add the buffer solution to maintain the pH within the optimal range (typically 2.7-3.0).[1]

-

Reagent Addition: Add a precise volume of the Arsenazo III stock solution.

-

Color Development: Allow the solution to stand for a specified time for the color of the complex to develop fully and stabilize.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (around 650-660 nm) against a reagent blank.[3]

-

Quantification: Determine the concentration of REEs in the sample by comparing the absorbance to a calibration curve prepared using standard REE solutions.

Management of Interferences

-

pH Control: Maintaining a low pH is critical to minimize interference from common cations like Ca²⁺.[1][4]

-

Masking Agents: For specific interferences, masking agents can be employed. For example, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which interferes less.[3]

-

Separation Techniques: In complex matrices, preliminary separation or preconcentration of REEs may be necessary. Techniques like ion-exchange chromatography or solvent extraction can be utilized.

Conclusion

While this compound is a valuable reagent for certain applications, it is not a suitable or well-documented choice for the detection of rare earth elements. Researchers and scientists seeking a reliable and sensitive spectrophotometric method for REE analysis should utilize Arsenazo III . This technical guide provides the foundational knowledge, quantitative data, and experimental protocols to successfully implement this well-established analytical method. As with any analytical procedure, method validation and optimization for the specific sample matrix are essential for obtaining accurate and precise results.

References

- 1. Facile Arsenazo III-Based Assay for Monitoring Rare Earth Element Depletion from Cultivation Media for Methanotrophic and Methylotrophic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Determination of the sum of rare-earth elements by flow-injection analysis with Arsenazo III, 4-(2-pyridylazo)resorcinol, Chrome Azurol S and 5-bromo-2-(2-pyridylazo)-5-diethylaminophenol spectrophotometric reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple spectrophotometric assay for micromolar amounts of lanthanum in the presence of calcium and phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Antipyrylazo III: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Antipyrylazo III is a widely utilized metallochromic indicator, primarily for the spectrophotometric determination of calcium and other divalent cations. Its utility in biological and pharmaceutical research necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound in both solid and solution forms, along with recommended storage protocols and methodologies for stability assessment.

Core Concepts of this compound Stability

This compound, as an azo dye, generally possesses a high degree of chemical and photolytic stability.[1][2][3] However, its stability can be influenced by several factors, including temperature, pH, and exposure to light, particularly when in solution. Understanding these factors is critical for maintaining the integrity of the compound and ensuring reliable analytical performance.

Stability of Solid this compound

The solid form of this compound is relatively stable. Commercial preparations typically have a purity of around 95%.[]

Table 1: Recommended Storage and Handling of Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Minimizes potential for thermal degradation over extended periods. |

| Light | Store in a light-resistant container. | Although generally photostable, protection from prolonged light exposure is a good laboratory practice to prevent any potential photochemical degradation. |

| Moisture | Keep container tightly sealed. | Prevents hydration, which could affect weighing accuracy and potentially initiate hydrolytic degradation. |

Stability of this compound in Solution

The stability of this compound is more critical when it is in an aqueous solution. The pH of the solution is a significant factor affecting its stability and performance as an indicator.

Table 2: Factors Affecting the Stability of this compound Solutions

| Parameter | Effect on Stability | Recommendations |

| pH | The protonation state of the molecule and its complexes with metal ions are pH-dependent. Extreme pH values may lead to degradation. | Prepare solutions in a buffer system appropriate for the intended application, typically near physiological pH for biological experiments. |

| Temperature | Elevated temperatures can accelerate the degradation of the dye in solution. | Store stock and working solutions at 2-8°C. For long-term storage, aliquoting and freezing (-20°C) can be considered, though freeze-thaw cycles should be minimized. |

| Light | Prolonged exposure to intense light, especially UV radiation, can lead to photodegradation. | Store solutions in amber or opaque containers to protect from light. |

| Contaminants | Presence of strong oxidizing or reducing agents can degrade the azo dye. Microbial contamination can also alter the solution's properties. | Use high-purity water and reagents for solution preparation. Sterile filtration can be employed for long-term storage of biological buffers containing the indicator. |

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental data, the stability of this compound solutions should be periodically verified. This can be achieved through a combination of visual inspection and spectrophotometric analysis.

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the required amount of solid this compound.

-

Dissolution: Dissolve the solid in a suitable high-purity solvent, typically deionized water or a buffer solution. Gentle warming and sonication can aid in dissolution.

-

Volume Adjustment: Once completely dissolved, bring the solution to the final desired volume in a volumetric flask.

-

Storage: Transfer the solution to a clean, light-resistant container and store at the recommended temperature.

Protocol 2: Spectrophotometric Stability Assessment

-

Initial Spectrum: Immediately after preparation, record the full absorbance spectrum of a diluted aliquot of the this compound solution using a UV-Visible spectrophotometer. Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

-

Storage: Store the stock solution under the desired conditions (e.g., refrigerated, at room temperature, exposed to light, etc.).

-

Periodic Analysis: At defined time intervals, withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and record its absorbance spectrum.

-

Data Comparison: Compare the λmax and absorbance values to the initial measurements. A significant shift in λmax or a decrease in absorbance at λmax indicates degradation.

Visualization of Stability Factors and Testing Workflow

The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for stability assessment of this compound solutions.

By adhering to the storage and handling guidelines outlined in this document and implementing a routine stability testing protocol, researchers can ensure the integrity of their this compound reagents, leading to more accurate and reliable experimental outcomes.

References

Solubility of Antipyrylazo III: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Antipyrylazo III is a widely utilized metallochromic indicator, particularly for the spectrophotometric determination of calcium and other metal ions in biological and chemical systems. Its efficacy in these applications is intrinsically linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, details a general experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Core Concepts in this compound Solubility

This compound is a complex organic dye molecule. Its solubility is governed by its molecular structure, which includes multiple polar functional groups such as sulfonic acid and hydroxyl groups, as well as larger, less polar aromatic structures. This amphiphilic nature dictates its solubility behavior in different solvent systems. The disodium salt form is commonly available, which enhances its solubility in aqueous solutions.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on its prevalent use in various experimental settings, a qualitative understanding of its solubility can be established. The following table summarizes the available qualitative and inferred solubility information.

| Solvent | Chemical Formula | Qualitative Solubility | Notes and Observations |

| Water | H₂O | Soluble | This compound is frequently used in aqueous buffers for biological assays, indicating sufficient solubility for these applications. The disodium salt form enhances its aqueous solubility. |

| Methanol | CH₃OH | Reported to be used in solution | Used in mixed solvent systems for the extraction and analysis of similar dyes, suggesting some degree of solubility.[1] |

| Ethanol | C₂H₅OH | Reported to be used in solution | Often used in the preparation of stock solutions for indicators. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | As a powerful polar aprotic solvent, DMSO is known to dissolve a wide range of organic compounds.[] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | Similar to DMSO, DMF is a polar apathetic solvent capable of dissolving many organic dyes. |

| Aqueous Buffer Solutions (e.g., K⁺ solutions, Tris-maleate) | Varies | Soluble | This compound is routinely dissolved in various buffer systems for in vitro and in situ studies of ion dynamics, confirming its solubility and stability in these media.[3] |

Note: The lack of specific quantitative solubility data highlights a knowledge gap in the literature. Researchers are encouraged to determine the solubility of this compound in their specific solvent systems experimentally, particularly when precise concentrations are required.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer

-

Syringe filters (e.g., 0.22 µm pore size)

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

-

Prepare several such samples for statistical validity.

-

-

Equilibration:

-

Place the sealed containers in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To effectively separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance reading.

-

-

Quantification by Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the diluted sample solution.

-

Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a dye like this compound.

This comprehensive guide provides researchers with the essential information regarding the solubility of this compound. While quantitative data remains elusive in the literature, the provided qualitative assessment and detailed experimental protocol will aid in the effective use of this important metallochromic indicator in various scientific applications.

References

Unveiling the Spectrophotometric Properties of Antipyrylazo III: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Antipyrylazo III is a metallochromic indicator dye widely utilized in biological and chemical research for the quantitative determination of divalent cations, most notably calcium (Ca²⁺) and magnesium (Mg²⁺). Its ability to form colored complexes with these ions allows for their concentration to be measured using spectrophotometry. This technical guide provides an in-depth look at the in vitro absorbance spectrum of this compound, compiling available data and outlining a general experimental protocol for its analysis.

Core Principles of this compound Spectrophotometry

The fundamental principle behind the use of this compound as an indicator lies in the significant shift in its visible light absorption spectrum upon binding to cations like Ca²⁺. In its free form, the dye has a characteristic absorbance spectrum. When it forms a complex with Ca²⁺, the resulting molecule exhibits a different absorbance spectrum with a distinct peak at a longer wavelength. This change in absorbance is proportional to the concentration of the cation, forming the basis for its quantitative measurement.

Spectrophotometric analysis of this compound involves measuring the absorbance of a solution containing the dye at specific wavelengths. The difference in absorbance between the free dye and the cation-dye complex is then used to determine the concentration of the cation of interest.

Quantitative Absorbance Data

The precise spectrophotometric properties of this compound can be influenced by experimental conditions such as pH, ionic strength, and the presence of other substances. However, based on available literature, the following tables summarize the key spectral characteristics of this compound and its calcium complex.

| Parameter | Free this compound | This compound-Ca²⁺ Complex |

| Peak Absorbance (λmax) | ~550 nm | ~600-650 nm (major peak) |

| Stoichiometry of Complex | N/A | 1:1, 1:2, and possibly 2:2 |

Note: The exact λmax and molar extinction coefficients can vary depending on the specific buffer system and pH of the solution.

Experimental Protocol for In Vitro Absorbance Spectrum Analysis

The following is a generalized protocol for determining the in vitro absorbance spectrum of this compound and its complex with calcium. Researchers should optimize this protocol based on their specific experimental needs and available instrumentation.

I. Reagent and Solution Preparation

-

This compound Stock Solution (e.g., 1 mM):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as deionized water or a specific buffer (e.g., MOPS or HEPES). Gentle vortexing or sonication may be required to ensure complete dissolution.

-

Store the stock solution protected from light, as azo dyes can be light-sensitive.

-

-

Calcium Chloride (CaCl₂) Stock Solution (e.g., 100 mM):

-

Accurately weigh high-purity CaCl₂.

-

Dissolve in deionized water to the desired final concentration.

-

-

Buffer Solution (e.g., 100 mM HEPES, pH 7.2):

-

Prepare the chosen buffer solution at the desired concentration and pH.

-

Ensure the buffer components do not interfere with the absorbance measurements or complex formation.

-

II. Spectrophotometric Measurement

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the desired wavelength range for the spectral scan (e.g., 400 nm to 800 nm).

-

-

Blank Measurement:

-

Fill a clean cuvette with the buffer solution that will be used for the experimental samples.

-

Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

-

-

Absorbance Spectrum of Free this compound:

-

Prepare a solution containing a known concentration of this compound (e.g., 10-50 µM) in the buffer.

-

Transfer the solution to a clean cuvette and record the absorbance spectrum over the chosen wavelength range.

-

Identify the peak absorbance wavelength (λmax) for the free dye.

-

-

Absorbance Spectrum of this compound-Ca²⁺ Complex:

-

Prepare a series of solutions containing a fixed concentration of this compound and varying concentrations of CaCl₂.

-

Allow sufficient time for the complex to form.

-

Record the absorbance spectrum for each solution.

-

Observe the appearance of new absorbance peaks and the decrease in the absorbance of the free dye. Identify the λmax of the this compound-Ca²⁺ complex.

-

-

Differential Absorbance Spectrum:

-

To specifically highlight the change in absorbance upon calcium binding, a differential spectrum can be generated by subtracting the absorbance spectrum of the free dye from the spectrum of the dye in the presence of calcium. This is often done by placing the free dye solution in the reference cuvette and the calcium-containing solution in the sample cuvette in a double-beam spectrophotometer.

-

Logical Workflow for Absorbance Spectrum Determination

The following diagram illustrates the logical steps involved in determining the absorbance spectrum of this compound in vitro.

Caption: Experimental workflow for determining the absorbance spectrum of this compound.

Considerations and Limitations

When working with this compound, it is crucial to consider several factors that can influence the accuracy and reproducibility of the results:

-

pH Sensitivity: The absorbance spectrum of this compound is pH-dependent. Therefore, maintaining a constant and well-defined pH throughout the experiment is essential.

-

Interference from Other Ions: Other divalent cations can also bind to this compound and may interfere with the measurement of the ion of interest. The selectivity of the dye for different cations should be considered.

-

Purity of the Dye: The purity of the this compound reagent can affect the experimental outcome. It is advisable to use a high-purity grade of the dye.

-

Protein Binding: In biological samples, this compound can bind to proteins, which may alter its spectral properties.[1] In vitro calibrations should ideally be performed under conditions that mimic the experimental environment as closely as possible.

This technical guide provides a foundational understanding of the in vitro absorbance spectrum of this compound. For specific applications, further optimization and validation of the experimental protocol are recommended to ensure accurate and reliable results.

References

Methodological & Application

Application Notes and Protocols for Intracellular Calcium Measurement Using Antipyrylazo III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antipyrylazo III is a metallochromic indicator dye used for the spectrophotometric measurement of calcium concentrations. Unlike fluorescent indicators, this compound allows for the determination of calcium levels through changes in its absorbance spectrum upon binding to Ca²⁺ ions. This makes it a valuable tool for studying intracellular calcium dynamics in various cell types, particularly in scenarios where fluorescence-based assays may be confounded by autofluorescence or other interfering factors.

This compound exhibits a rapid binding equilibrium with calcium, with a relaxation rate of less than 1 millisecond.[1] In physiological conditions, the predominant complex formed is a 1:2 (Ca²⁺:this compound) stoichiometry, which is primarily responsible for the observed absorbance changes used to monitor cytoplasmic calcium transients.[2][3][4] This document provides detailed protocols for the use of this compound in measuring intracellular calcium, with a focus on applications in studying signal transduction pathways, such as those initiated by G-protein coupled receptors (GPCRs).

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for intracellular calcium measurement. It is important to note that the in situ dissociation constant (Kd) can be influenced by the intracellular environment, and its determination under experimental conditions is recommended for accurate calcium concentration calculations.

| Parameter | Value | Notes |

| Stoichiometry (Ca²⁺:Dye) | 1:2 | This is the primary complex formed during cytoplasmic calcium measurements.[2][3][4] |

| Absorbance Maximum (Ca²⁺-bound) | ~660 nm - 720 nm | The absorbance of the Ca²⁺-Antipyrylazo III complex is maximal in this range. The precise peak can vary with conditions. |

| Isosbestic Wavelength | ~590 nm | At this wavelength, the absorbance is independent of the Ca²⁺ concentration, which can be useful for correcting for dye concentration and path length variations. |

| Relaxation Rate | < 1 ms | Indicates very fast kinetics of Ca²⁺ binding.[1] |

| Apparent Dissociation Constant (Kd) | Highly dependent on intracellular environment (e.g., pH, ionic strength, protein concentration). | An in situ calibration is crucial for accurate determination of intracellular Ca²⁺ concentrations. |

Signaling Pathway: GPCR-Mediated Intracellular Calcium Release

A common application for intracellular calcium measurement is the study of Gq-coupled GPCR signaling. Activation of these receptors by an agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This compound can be used to monitor this increase in intracellular calcium concentration.

Experimental Protocols

As this compound is not membrane-permeant, its introduction into the cytoplasm of cultured cells requires a method to transiently permeabilize the cell membrane. The following protocol utilizes saponin, a mild detergent that selectively complexes with membrane cholesterol, to create pores in the plasma membrane, allowing the entry of small molecules like this compound.[5][6]

Materials

-

This compound powder

-

HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl₂, pH 7.4

-

Permeabilization Buffer: HBS with a low concentration of saponin (e.g., 25-50 µg/mL). The optimal concentration should be determined empirically for each cell type to ensure cell viability.

-

Intracellular-like Medium (ICM): 120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES-Tris, 2 mM MgATP, pH 7.2.

-

Cultured cells grown on appropriate plates or coverslips

-

Spectrophotometer or microplate reader capable of measuring absorbance at dual wavelengths.

Stock Solution Preparation

-

This compound Stock Solution (e.g., 10 mM):

-

Accurately weigh out the required amount of this compound powder.

-

Dissolve in deionized water or a suitable buffer (e.g., HEPES).

-

Store the stock solution protected from light at 4°C.

-

Protocol for Intracellular Calcium Measurement in Permeabilized Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Preparation:

-

Plate cells in a suitable format for absorbance measurements (e.g., 96-well clear-bottom plates) and grow to the desired confluency.

2. Permeabilization and Dye Loading:

-

Wash the cells once with pre-warmed HBS.

-

Aspirate the HBS and add the Permeabilization Buffer containing this compound at the desired final concentration (e.g., 100-300 µM).

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature. The optimal time should be determined to allow dye entry without causing irreversible cell damage.

-

Gently wash the cells two to three times with ICM to remove the saponin and extracellular dye.

3. Measurement of Calcium Dynamics:

-

Place the plate in a spectrophotometer or microplate reader pre-warmed to the desired experimental temperature (e.g., 37°C).

-

Monitor the absorbance at two wavelengths simultaneously. A common approach is to measure at a wavelength sensitive to Ca²⁺ binding (e.g., 720 nm) and a reference wavelength near the isosbestic point (e.g., 590 nm) to correct for changes in dye concentration or path length.

-

Establish a stable baseline reading.

-

Add the agonist or stimulus of interest and record the change in absorbance over time.

4. Data Analysis:

-

The change in intracellular Ca²⁺ is proportional to the change in the absorbance difference between the two wavelengths (e.g., ΔA = A₇₂₀ - A₅₉₀).

-

For quantitative measurements of Ca²⁺ concentration, an in situ calibration is required.

In Situ Calcium Calibration Protocol

-

After the experimental recording, lyse the cells using a detergent (e.g., 0.1% Triton X-100) to release the intracellular dye.

-

Add a high concentration of a calcium chelator (e.g., 10 mM EGTA) to the lysed cells to obtain the minimum calcium signal (A_min).

-

To the same well, add a saturating concentration of CaCl₂ (e.g., 10 mM) to obtain the maximum calcium signal (A_max).

-

The intracellular calcium concentration ([Ca²⁺]i) at any given time point can be calculated using the Grynkiewicz equation, adapted for absorbance:

[Ca²⁺]i = Kd * (A - A_min) / (A_max - A)

Where:

-

Kd is the apparent dissociation constant of this compound for Ca²⁺ under the experimental conditions.

-

A is the absorbance at the measurement wavelength at that time point.

-

A_min is the absorbance in the absence of calcium.

-

A_max is the absorbance at saturating calcium concentration.

The Kd must be determined by preparing a series of calibration buffers with known free Ca²⁺ concentrations (using a calcium-EGTA buffer system) and measuring the absorbance of this compound in these solutions within the permeabilized cells.

-

Experimental Workflow Diagram

References

- 1. bu.edu [bu.edu]

- 2. Measurement of intracellular Ca2+ release in permeabilized cells using 45Ca2+ [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium signals recorded from cut frog twitch fibers containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Calcium signals recorded from cut frog twitch fibers containing this compound | Semantic Scholar [semanticscholar.org]

- 5. Transient partial permeabilization with saponin enables cellular barcoding prior to surface marker staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Determination of Mg²⁺ using Antipyrylazo III

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of magnesium ions (Mg²⁺) is critical in numerous biological and pharmaceutical research areas, owing to their essential role as a cofactor in over 300 enzymatic reactions, their involvement in signal transduction, and their impact on the stability of proteins and nucleic acids. Spectrophotometry offers a rapid, cost-effective, and accessible method for the determination of Mg²⁺ concentrations. Antipyrylazo III is a metallochromic indicator that forms a colored complex with divalent cations, including Mg²⁺. The formation of the Mg²⁺-Antipyrylazo III complex results in a shift in the dye's absorption spectrum, and the change in absorbance at a specific wavelength is proportional to the Mg²⁺ concentration. This document provides detailed application notes and a comprehensive protocol for the spectrophotometric determination of Mg²⁺ using this compound.

Principle of the Method

This compound is a bis-azo chromogen that chelates with magnesium ions in a 1:1 stoichiometric ratio.[1][2] This binding event causes a noticeable change in the spectral properties of the dye, specifically a red shift in its maximum absorbance. The absorbance of the resulting colored complex is measured at the wavelength of maximum absorbance (λmax), which allows for the quantitative determination of the Mg²⁺ concentration in the sample. To enhance the selectivity of the assay, especially in biological samples where calcium ions (Ca²⁺) are often present, a masking agent such as EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) can be employed to preferentially chelate Ca²⁺. The optimal pH for the formation of the Mg²⁺-Antipyrylazo III complex is in the neutral to slightly alkaline range, typically around pH 7.35.[1][2]

Data Presentation

The following table summarizes the key quantitative parameters for the spectrophotometric determination of Mg²⁺ using this compound. Data from analogous dyes are included for comparative purposes.

| Parameter | This compound | Analogous Dyes (e.g., Arsenazo family) | Reference |

| Stoichiometry (Mg²⁺:Dye) | 1:1 | 1:1 | [1][2] |

| Optimal pH | ~7.35 | 9.5 - 10.5 | [1][2][3] |

| Wavelength (λmax) | Red shift observed; recommend scanning 550-650 nm | 570 - 676 nm | [1][2] |

| Molar Absorptivity (ε) | Not definitively reported | 1.77 x 10⁴ - 2.99 x 10⁴ L·mol⁻¹·cm⁻¹ | [3][4] |

| Dissociation Constant (Kd) | ~1.86 mM (in vitro at pH 7.35) | Not applicable | [1][2] |

| Linear Range | To be determined empirically | Up to ~1.5 µg/mL (~60 µM) | [3] |

| Limit of Detection (LOD) | To be determined empirically | As low as ~8 ng/mL | [3][4] |

Mandatory Visualizations

Caption: Chelation of Mg²⁺ by this compound.

Caption: Experimental workflow for Mg²⁺ determination.

Experimental Protocols

Reagent Preparation

-

Buffer Solution (e.g., 100 mM MOPS, pH 7.4):

-

Dissolve 20.93 g of 3-(N-morpholino)propanesulfonic acid (MOPS) in approximately 900 mL of deionized water.

-

Adjust the pH to 7.4 with 1 M NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Filter the buffer through a 0.22 µm filter.

-

-

This compound Stock Solution (e.g., 1 mM):

-

The molecular weight of this compound is 748.75 g/mol . To prepare a 1 mM stock solution, dissolve 7.49 mg of this compound in 10 mL of the buffer solution.

-

Protect the solution from light and store at 4°C. The solution should be prepared fresh weekly.

-

-

Magnesium Standard Stock Solution (e.g., 100 mM):

-

Use a commercially available certified Mg²⁺ standard or prepare by dissolving 2.465 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O, FW = 246.47 g/mol ) in 100 mL of deionized water to obtain a 100 mM stock solution.

-

Store at room temperature.

-

-

Calcium Masking Agent (Optional, e.g., 100 mM EGTA):

-

Dissolve 3.804 g of EGTA in approximately 80 mL of deionized water.

-

Adjust the pH to ~8.0 with 1 M NaOH to facilitate dissolution.

-

Bring the final volume to 100 mL with deionized water.

-

Preparation of Magnesium Standards for Calibration Curve

Prepare a series of Mg²⁺ standards by diluting the 100 mM Mg²⁺ stock solution in the buffer. The following is an example for a 96-well plate format:

-

Prepare a 10 mM intermediate Mg²⁺ solution by diluting 1 mL of the 100 mM stock into 9 mL of buffer.

-

Prepare a 1 mM working Mg²⁺ solution by diluting 1 mL of the 10 mM intermediate solution into 9 mL of buffer.

-

In separate microcentrifuge tubes, prepare the following standards:

-

Blank: 1000 µL of buffer

-

25 µM: 25 µL of 1 mM Mg²⁺ + 975 µL of buffer

-

50 µM: 50 µL of 1 mM Mg²⁺ + 950 µL of buffer

-

100 µM: 100 µL of 1 mM Mg²⁺ + 900 µL of buffer

-

250 µM: 250 µL of 1 mM Mg²⁺ + 750 µL of buffer

-

500 µM: 500 µL of 1 mM Mg²⁺ + 500 µL of buffer

-

1000 µM (1 mM): 1000 µL of 1 mM Mg²⁺

-

Sample Preparation

-

Serum/Plasma: Samples should be deproteinized by adding trichloroacetic acid (TCA) to a final concentration of 5-10%, followed by centrifugation to remove the precipitated protein. The supernatant should be neutralized before analysis.

-

Cell Lysates: Cells can be lysed using a suitable lysis buffer. The lysate should be centrifuged to remove cellular debris.

-

Drug Formulations: The sample should be diluted in the assay buffer to bring the expected Mg²⁺ concentration within the linear range of the assay.

Spectrophotometric Measurement

This protocol is adaptable for both cuvette-based spectrophotometers and 96-well plate readers.

For a 96-well plate reader:

-

Add 20 µL of each standard and sample to individual wells of a clear, flat-bottom 96-well plate.

-

Add 180 µL of a working this compound solution (e.g., 100 µM in buffer) to each well. If using a masking agent, it should be included in this working solution.

-

Incubate the plate for 5-10 minutes at room temperature, protected from light, to allow for color development.

-

Measure the absorbance at the predetermined λmax (a spectral scan from 550 nm to 650 nm is recommended to determine the optimal wavelength for the specific instrument and conditions).

-

Subtract the absorbance of the blank from the absorbance of all standards and samples.

-

Plot the corrected absorbance of the standards versus their corresponding Mg²⁺ concentrations to generate a calibration curve.

-

Determine the Mg²⁺ concentration in the samples using the linear regression equation from the calibration curve.

Interferences and Considerations

-

Calcium: As mentioned, Ca²⁺ is a primary interferent. The use of EGTA as a masking agent is recommended for samples with significant Ca²⁺ concentrations. The optimal concentration of EGTA should be determined empirically.

-

Other Divalent Cations: Other divalent cations such as Mn²⁺, Fe²⁺, and Zn²⁺ may also interfere. Their interference can be minimized by dilution of the sample or by using specific masking agents if their concentrations are known to be high.

-

pH: The pH of the reaction is critical. Ensure that the buffer capacity is sufficient to maintain the desired pH after sample addition.

-

Reagent Stability: this compound is light-sensitive. Reagent solutions should be stored in the dark and prepared fresh as needed.

By following these detailed protocols and considering the potential interferences, researchers can reliably employ the this compound spectrophotometric method for the accurate determination of Mg²⁺ in a variety of sample types.

References

Quantitative Analysis of Calcium Transients with Antipyrylazo III: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Antipyrylazo III (APIII) is a metallochromic indicator dye used for the spectrophotometric measurement of calcium (Ca²⁺) transients in various biological systems. Its relatively fast kinetics and selectivity for Ca²⁺ over Mg²⁺ at specific wavelengths make it a valuable tool for quantifying rapid changes in intracellular and extracellular Ca²⁺ concentrations. This document provides detailed application notes and protocols for the quantitative analysis of calcium transients using this compound.

Principle of Measurement

This compound is a dye that undergoes a significant change in its absorbance spectrum upon binding to divalent cations like Ca²⁺. The binding of Ca²⁺ to APIII results in the formation of a Ca-APIII complex, which has a different absorption maximum compared to the free dye. This change in absorbance is proportional to the concentration of the Ca-APIII complex and can be used to determine the free Ca²⁺ concentration. For quantitative analysis, dual-wavelength spectrophotometry is often employed to minimize interference from light scattering, movement artifacts, and changes in dye concentration.

Key Characteristics of this compound

A summary of the key quantitative parameters of this compound for calcium measurement is provided in the table below. These values are essential for the calculation of free Ca²⁺ concentrations from absorbance data.

| Parameter | Value | Conditions | Reference |

| Stoichiometry (Ca²⁺:APIII) | 1:2 | Predominant complex for cytoplasmic Ca²⁺ transients.[1] | Hollingworth et al., 1987 |

| Dissociation Constant (Kd) | 35,100 µM² | pH 6.9, 20°C, 140 mM KCl.[2] | Hollingworth & Baylor, 1987 |

| Molar Extinction Coefficient (Δε) of Ca(APIII)₂ | 1.50 x 10⁴ M⁻¹cm⁻¹ per dye molecule | At 720 nm.[2] | Hollingworth & Baylor, 1987 |

| Isosbestic Wavelength for Ca²⁺ | ~590 nm | Useful for simultaneous measurement of Mg²⁺.[3] | Irving et al., 1989 |

| Wavelength for Movement Artifact Correction | ~790 nm | Wavelength at which neither free nor Ca²⁺-bound dye absorbs significantly. | Palade & Vergara, 1982 |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q) or a suitable buffer (e.g., HEPES, MOPS)

-

0.1 M KOH or NaOH (optional, for aiding dissolution)

-

Sterile syringe filters (0.22 µm)

-

Sterile microcentrifuge tubes

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in high-purity water or the desired buffer to make a concentrated stock solution (e.g., 10-20 mM).

-

If dissolution is slow, a small volume of 0.1 M KOH or NaOH can be added dropwise while vortexing to aid dissolution. Ensure the final pH of the stock solution is adjusted to the desired value (typically around 7.0-7.4).

-

Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Loading of this compound into Cells

The method for loading this compound into cells depends on the cell type and experimental setup.

Protocol 1: Loading into Cut Skeletal Muscle Fibers by Diffusion

This method is suitable for single-cell studies in preparations like frog skeletal muscle fibers.

Materials:

-

Dissected single muscle fiber preparation

-

Internal solution containing a known concentration of this compound (e.g., 0.3 mM) and other necessary components (e.g., salts, pH buffer).[1]

-

Experimental chamber

Protocol:

-

Prepare an internal solution with the desired concentration of this compound.

-

Transfer a single, dissected muscle fiber to the experimental chamber.

-

Carefully cut the ends of the muscle fiber to allow for diffusion of the internal solution into the myoplasm.

-

Allow sufficient time for the dye to equilibrate within the fiber. The required time will depend on the fiber dimensions and temperature.

Protocol 2: Cell Permeabilization with Saponin

This method can be used for cultured cells or cell suspensions to allow the entry of this compound.

Materials:

-

Cultured cells or cell suspension

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Saponin stock solution (e.g., 1 mg/mL in water)

-

This compound stock solution

-

Wash buffer (physiological buffer without saponin)

Protocol:

-

Wash the cells twice with the physiological buffer to remove any culture medium.

-

Prepare a permeabilization buffer by adding saponin to the physiological buffer to a final concentration of 0.01-0.05% (w/v). The optimal concentration should be determined empirically for each cell type.

-

Add the desired final concentration of this compound to the permeabilization buffer.

-

Resuspend the cells in the permeabilization buffer containing this compound and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Monitor cell viability and permeabilization to avoid excessive cell damage.

-

After loading, gently wash the cells twice with the wash buffer to remove the saponin and extracellular dye.

-

Resuspend the cells in the appropriate buffer for the experiment.

Data Acquisition using Dual-Wavelength Spectrophotometry

Equipment:

-

Dual-wavelength spectrophotometer or a microspectrophotometer capable of rapid wavelength switching.

Protocol:

-

Set the spectrophotometer to measure the absorbance at two wavelengths simultaneously or in rapid succession.

-

The primary measurement wavelength should be sensitive to Ca²⁺ binding. A common choice is around 720 nm, where the change in absorbance upon Ca²⁺ binding is significant.[2]

-

The reference wavelength should be insensitive to Ca²⁺ binding and is used to correct for light scattering, cell movement, and changes in dye concentration. A wavelength of 790 nm is often used for this purpose.

-

Position the sample (e.g., cell suspension, single muscle fiber) in the light path of the spectrophotometer.

-

Record a baseline absorbance measurement before stimulating the cells.

-

Initiate the cellular process that triggers a Ca²⁺ transient (e.g., addition of an agonist, electrical stimulation).

-

Record the change in absorbance at both wavelengths over time.

-